1-(3-aminophenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-(3-aminophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “1-(3-aminophenyl)-1H-pyrazole-3-carboxamide” is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes such as cell division, motility, adhesion, and survival .
Mode of Action
It is likely that the compound binds to the protein and modulates its activity, leading to changes in the cellular processes that the protein regulates .
Biochemical Pathways
Given the role of its target, the proto-oncogene tyrosine-protein kinase src, it can be inferred that the compound may influence pathways related to cell division, motility, adhesion, and survival .
Result of Action
The molecular and cellular effects of “this compound” are likely to be linked to its modulation of the Proto-oncogene tyrosine-protein kinase Src . By influencing the activity of this protein, the compound could potentially alter various cellular processes, leading to observable changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes . .
Properties
IUPAC Name |
1-(3-aminophenyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-2-1-3-8(6-7)14-5-4-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSNFBWCGGPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.